molecular formula C11H12N2O3 B2603038 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone CAS No. 1852234-12-8

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone

Cat. No.: B2603038
CAS No.: 1852234-12-8
M. Wt: 220.228
InChI Key: MHHSRYGZNLZKSL-UHFFFAOYSA-N
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Description

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone is an organic compound with a complex structure that includes a cyclopropylamino group, a nitrophenyl group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. One common method involves the nitration of a suitable aromatic compound followed by the introduction of the cyclopropylamino group through a substitution reaction. The final step involves the formation of the ethanone moiety through a condensation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The cyclopropylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone can be compared with other similar compounds such as 2-Cyclopropylamino-5-methyl-3-nitropyridine . While both compounds contain a cyclopropylamino group and a nitro group, their structural differences lead to distinct chemical properties and biological activities. The unique combination of functional groups in this compound makes it particularly valuable for specific applications in research and industry.

Biological Activity

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone, with the CAS number 1852234-12-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopropyl group attached to an amino group and a nitrophenyl moiety. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitrophenyl group can engage in electrophilic interactions, while the cyclopropylamine moiety may influence binding affinity and selectivity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of nitrophenyl compounds have been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
S. aureusTBD

Anticancer Properties

Similar compounds have been investigated for their anticancer effects. For example, analogs of nitrophenyl derivatives have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Activity : A study on nitrophenyl derivatives demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that modifications on the phenyl ring can enhance activity.
  • Antimicrobial Studies : Research focusing on nitro-substituted aromatic compounds revealed their potential as antibacterial agents, particularly against resistant strains of bacteria.

Properties

IUPAC Name

1-[2-(cyclopropylamino)-5-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHSRYGZNLZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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